TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)

Atomic Layer Deposition Ga₂O₃ thin films Carbon contamination

Trimethylgallium's extreme pyrophoricity forces costly inert-atmosphere handling. Ga(TMHD)₃ replaces it with a non-pyrophoric, air-stable solid that sublimes cleanly for ALD/CVD. Key advantages: ● 100-400 °C ALD window (200 °C wider than TMGa) ● XPS-confirmed carbon-free Ga₂O₃ films ● AFM roughness 0.15 nm at 200 °C - meets optical-grade specs. White crystalline solid, 99.999%-Ga PURATREM available. Use with standard bubbler/solid-source systems.

Molecular Formula C33H57Ga2O6+3
Molecular Weight 689.2 g/mol
Cat. No. B8117834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)
Molecular FormulaC33H57Ga2O6+3
Molecular Weight689.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ga+3].[Ga+3]
InChIInChI=1S/3C11H20O2.2Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
InChIKeyIWKDIQODAXVTCQ-NRKDBUQUSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ga(TMHD)₃: Air-Stable Gallium Precursor


TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III), commonly referred to as Ga(TMHD)₃ or Ga(dpm)₃, is a metal β-diketonate complex [1] that functions as a volatile, air-stable gallium source for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2]. With a melting point of 219–220 °C, boiling point of 360 °C (decomposition), and a molecular weight of 619.54 g·mol⁻¹, Ga(TMHD)₃ is a white crystalline solid that is non-pyrophoric and easier to handle compared to conventional gallium alkyl precursors such as trimethylgallium (TMGa) [3]. This compound belongs to the class of tris(β-diketonato)gallium(III) complexes, which are commercially available in purities up to 99.999%-Ga (PURATREM) .

Ga(TMHD)₃ Irreplaceability in ALD/CVD


Gallium precursors are not functionally interchangeable due to fundamental differences in volatility, thermal stability, air sensitivity, and film quality outcomes [1]. While trimethylgallium (TMGa) offers high vapor pressure (~182 Torr at 20 °C) [2], its extreme pyrophoricity demands rigorous inert-atmosphere handling and specialized equipment, increasing procurement complexity and safety overhead . Conversely, the acetylacetonate analog Ga(acac)₃ decomposes near 300 °C , limiting its utility in high-temperature deposition regimes. Ga(TMHD)₃ occupies a unique performance niche, combining adequate volatility for sublimation-based delivery with the thermal robustness needed for wide ALD windows and minimal carbon contamination, as demonstrated in the quantitative evidence below.

Ga(TMHD)₃ Quantitative Evidence vs. Alternatives


ALD Window & Carbon Elimination vs. Metal Alkyls

In a plasma-enhanced ALD process using O₂ plasma as co-reactant, Ga(TMHD)₃ delivered a constant growth rate of 0.1 Å·cycle⁻¹ across a wide substrate temperature range of 100–400 °C [1]. X-ray photoelectron spectroscopy (XPS) confirmed stoichiometric Ga₂O₃ films with no detectable carbon contamination [1]. In contrast, ALD processes employing trimethylgallium (TMGa) typically operate below 200 °C to avoid premature decomposition and are frequently reported to incorporate residual carbon, necessitating higher plasma power or post-deposition annealing [2]. This directly affects film purity and electrical properties.

Atomic Layer Deposition Ga₂O₃ thin films Carbon contamination

Non-Pyrophoric Air Stability vs. Trimethylgallium

Ga(TMHD)₃ is a white crystalline solid at room temperature with a melting point of 219–220 °C and is non-pyrophoric in ambient air [1]. Trimethylgallium, by contrast, is a colorless liquid that ignites spontaneously upon contact with air and reacts violently with water, requiring sealed, moisture-free storage and handling systems . TMGa carries hazard statements H250 (catches fire spontaneously if exposed to air) and H260 (in contact with water releases flammable gases which may ignite spontaneously) .

Precursor safety air stability pyrophoricity

Vapor-Phase Stability vs. In(thd)₃

Mass-spectrometric investigation of superheated vapors of M(thd)₃ complexes (M = Al, Ga, In) demonstrated that Ga(thd)₃ remains the sole metal-containing molecular entity up to the upper limit of thermal stability, with no degradation detected [1]. By contrast, In(thd)₃ exhibited thermal degradation, forming In(thd) molecular fragments at elevated temperatures [1]. This indicates greater molecular integrity for Ga(thd)₃ during vapor-phase transport, which is essential for reproducible MOCVD growth.

Mass spectrometry vapor-phase stability MOCVD precursor

PEALD Ga₂O₃ Film Quality Metrics

Ga₂O₃ films deposited via PEALD using Ga(TMHD)₃ and O₂ plasma exhibited a band gap energy of 4.95 eV, a refractive index of 1.84 at 632.8 nm, and AFM surface roughness values of 0.15 nm (deposited at 200 °C) and 0.51 nm (deposited at 400 °C) [1]. These metrics are consistent with high-quality, dense, and smooth oxide films suitable for optoelectronic applications. Comparable literature values for Ga₂O₃ films from alternative precursors typically report roughness >1 nm and variable optical properties depending on deposition conditions [2].

Ga₂O₃ optoelectronics PEALD film quality metrics

High-Purity Grade vs. Ga(acac)₃

Ga(TMHD)₃ is commercially available in a PURATREM grade with 99.999% purity on a metals basis (99.999%-Ga) . This purity level is essential for semiconductor and optoelectronic applications where trace metal impurities can degrade device performance. Gallium acetylacetonate, a common alternative, is typically offered at 99% or 99.9% purity [1]. The 10–100× lower impurity specification for Ga(TMHD)₃ PURATREM directly translates to reduced risk of unintended doping in deposited films.

High-purity precursor trace metals analysis semiconductor-grade

Ga(TMHD)₃ Application Scenarios


Carbon-Free Ga₂O₃ for Power & UV Devices

The wide ALD window (100–400 °C) and XPS-confirmed absence of carbon contamination in Ga₂O₃ films grown from Ga(TMHD)₃ [1] make this precursor the preferred choice for power electronics and solar-blind photodetectors, where even trace carbon impurities degrade breakdown voltage and responsivity. Procurement teams can justify selection over TMGa based on the 200 °C wider process window and elimination of a pyrophoric hazard .

High-Temperature MOCVD of GaN & III-V Semiconductors

Ga(TMHD)₃'s vapor-phase thermal stability, verified by mass spectrometry showing intact monomeric species up to the thermal limit [2], supports high-temperature MOCVD growth of GaN and related III-V semiconductors. Unlike Ga(acac)₃, which decomposes near 300 °C, Ga(TMHD)₃ delivers gallium uniformly at elevated substrate temperatures, reducing premature depletion and improving film thickness uniformity.

Non-Pyrophoric Solid-Source Delivery

For academic and industrial laboratories lacking dedicated pyrophoric gas handling infrastructure, the non-pyrophoric solid form of Ga(TMHD)₃ (MP 219–220 °C) [3] enables sublimation-based vapor delivery using standard bubbler or solid-source systems. This eliminates the capital expense of stainless-steel, leak-tested, inert-atmosphere gas panels required for TMGa. The availability of 99.999%-Ga PURATREM purity further ensures semiconductor-grade film quality without compromising safety.

Ultrasmooth Ga₂O₃ for Optical Coatings & Waveguides

The AFM-measured surface roughness of 0.15 nm for Ga₂O₃ films deposited at 200 °C from Ga(TMHD)₃ [1] meets the sub-nanometer smoothness requirements for optical waveguides and anti-reflective coatings. Combined with a band gap of 4.95 eV and refractive index of 1.84, this precursor enables optical-quality films at moderate deposition temperatures, supporting integration with temperature-sensitive substrates.

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